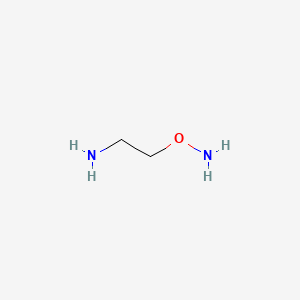

2-(Aminooxy)ethanamine

CAS No.: 4747-18-6

Cat. No.: VC1973875

Molecular Formula: C2H8N2O

Molecular Weight: 76.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4747-18-6 |

|---|---|

| Molecular Formula | C2H8N2O |

| Molecular Weight | 76.1 g/mol |

| IUPAC Name | O-(2-aminoethyl)hydroxylamine |

| Standard InChI | InChI=1S/C2H8N2O/c3-1-2-5-4/h1-4H2 |

| Standard InChI Key | MECRKILGNPUEFQ-UHFFFAOYSA-N |

| SMILES | C(CON)N |

| Canonical SMILES | C(CON)N |

Introduction

2-(Aminooxy)ethanamine, also known as 2-aminoethoxyamine, is a versatile organic compound with significant applications in biochemical research and pharmaceutical development. Its unique structure, featuring both an amino group and an oxy group, enables it to react with carbonyl compounds, forming stable oxime linkages. This property makes it an essential reagent in bioconjugation processes, particularly for protein labeling and enzyme inhibition studies.

Chemical Reactions

2-(Aminooxy)ethanamine is primarily used for its ability to form oxime linkages with aldehydes. This reaction is crucial for biotinylation, where proteins are tagged with biotin for purification and identification.

| Compound | Reaction Type | Product |

|---|---|---|

| Aldehyde | Oxime Formation | Oxime Derivative |

Bioconjugation

2-(Aminooxy)ethanamine is used in bioconjugation processes to label proteins and other biomolecules. This is achieved by reacting the aminooxy group with aldehyde groups present on specific amino acids, such as lysine residues, forming stable oxime linkages. These labeled proteins can then be captured using streptavidin, facilitating their purification and identification in complex biological mixtures.

Enzyme Inhibition

By reacting with aldehyde groups in the active sites of enzymes, 2-(Aminooxy)ethanamine can inhibit certain enzymes. This property is valuable for studying enzyme mechanisms and identifying potential therapeutic targets.

Proteomics Research

In proteomics, this compound is used to study protein modifications and interactions through biotinylation techniques. It enables researchers to tag and isolate specific proteins from complex mixtures, enhancing the sensitivity of detection methods like mass spectrometry.

Research Findings

Several studies have demonstrated the effectiveness of 2-(Aminooxy)ethanamine in various biochemical applications:

-

Biotinylation Techniques: A study showed that proteins biotinylated using this compound could be efficiently isolated from complex mixtures, improving detection sensitivity in mass spectrometry analyses.

-

Enzyme Activity Profiling: Researchers used this compound to inhibit specific enzymes involved in metabolic pathways, providing insights into their roles in disease models and potential therapeutic targets.

-

Toxicological Assessment: While beneficial, the compound poses risks if mismanaged, causing skin irritation and allergic reactions, emphasizing the need for careful handling.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminoethanol | C₂H₇NO | Simple amine without oxy functionality |

| 2-Hydroxyethylamine | C₂H₇NO | Contains hydroxyl instead of aminooxy group |

| Hydroxylamine | NH₂OH | Reactive towards carbonyls but lacks amine |

2-(Aminooxy)ethanamine's dual functionality as both an amine and an oxy group distinguishes it from simpler amines or hydroxylamines, enabling specific reactions with carbonyl compounds.

Safety and Handling

While 2-(Aminooxy)ethanamine has beneficial applications, it is classified as harmful if swallowed and may cause allergic skin reactions. Proper safety protocols must be followed when handling this compound in laboratory settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume